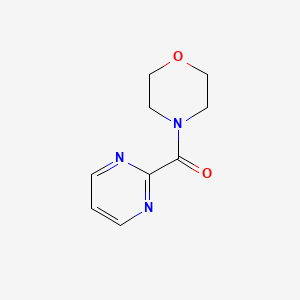

4-(pyrimidine-2-carbonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(pyrimidine-2-carbonyl)morpholine” is a compound that contains a pyrimidine ring and a morpholine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Morpholine is a common heterocycle, consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “4-(pyrimidine-2-carbonyl)morpholine” consists of a pyrimidine ring attached to a morpholine ring . The presence of a weak basic nitrogen atom and an oxygen atom in the morpholine ring provides a peculiar pKa value and a flexible conformation to the ring .Orientations Futures

Morpholines are frequently found in biologically active molecules and pharmaceuticals, and their development for the treatment of central nervous system disorders is accompanied by challenging tasks and difficulties . The development of new pyrrolidine compounds with different biological profiles is a promising area of research .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases, which are essential enzymes for various biological processes . Morpholine derivatives, on the other hand, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrimidine derivatives are known to exert their effects through inhibiting protein kinases . Morpholine derivatives contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrimidine derivatives are known to play a role in purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy .

Result of Action

Pyrimidine derivatives have been reported to have various biological activities, including anticancer activity .

Action Environment

The stability of organoboron compounds, which are often used in the synthesis of such compounds, can be influenced by air and moisture .

Propriétés

IUPAC Name |

morpholin-4-yl(pyrimidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(8-10-2-1-3-11-8)12-4-6-14-7-5-12/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUZPWPIUCHLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidine-2-carbonyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6517684.png)

![3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517691.png)

![3-(2-methoxyethyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517696.png)

![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517707.png)

![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)

![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517721.png)

![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)

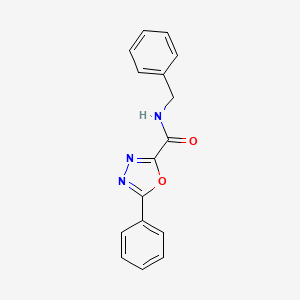

![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)

![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)

![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)

![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)

![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)